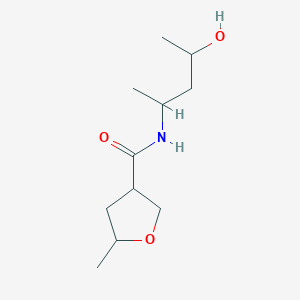
N-(4-hydroxypentan-2-yl)-5-methyloxolane-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-hydroxypentan-2-yl)-5-methyloxolane-3-carboxamide, also known as X-396, is a small molecule inhibitor of the ALK (anaplastic lymphoma kinase) and MET (hepatocyte growth factor receptor) tyrosine kinases. It has been shown to have potential therapeutic applications in the treatment of various types of cancer, including non-small cell lung cancer (NSCLC) and neuroblastoma. In
作用机制
N-(4-hydroxypentan-2-yl)-5-methyloxolane-3-carboxamide inhibits the activity of the ALK and MET tyrosine kinases by binding to the ATP-binding site of the enzymes. This prevents the enzymes from phosphorylating their downstream targets, which are involved in cell proliferation, survival, and migration. By inhibiting the activity of these enzymes, N-(4-hydroxypentan-2-yl)-5-methyloxolane-3-carboxamide can induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects
N-(4-hydroxypentan-2-yl)-5-methyloxolane-3-carboxamide has been shown to have potent antitumor activity in various cancer cell lines, including NSCLC and neuroblastoma. It has been demonstrated to induce cell cycle arrest and apoptosis in cancer cells by inhibiting the activity of the ALK and MET tyrosine kinases. In addition, N-(4-hydroxypentan-2-yl)-5-methyloxolane-3-carboxamide has been shown to inhibit the growth and metastasis of tumors in animal models.
实验室实验的优点和局限性
One advantage of N-(4-hydroxypentan-2-yl)-5-methyloxolane-3-carboxamide is its potent antitumor activity in various cancer cell lines. This makes it a promising candidate for further development as a cancer therapeutic. However, one limitation of N-(4-hydroxypentan-2-yl)-5-methyloxolane-3-carboxamide is its relatively low solubility in aqueous solutions, which can make it difficult to administer in vivo. In addition, further studies are needed to determine the optimal dosing and administration schedule for N-(4-hydroxypentan-2-yl)-5-methyloxolane-3-carboxamide in preclinical and clinical settings.
未来方向
There are several future directions for the research and development of N-(4-hydroxypentan-2-yl)-5-methyloxolane-3-carboxamide. One direction is to investigate its potential therapeutic applications in other types of cancer, such as breast cancer and colorectal cancer. Another direction is to explore its combination with other cancer therapeutics to enhance its antitumor activity and overcome drug resistance. In addition, further studies are needed to determine the optimal dosing and administration schedule for N-(4-hydroxypentan-2-yl)-5-methyloxolane-3-carboxamide in preclinical and clinical settings. Finally, the development of more water-soluble formulations of N-(4-hydroxypentan-2-yl)-5-methyloxolane-3-carboxamide may improve its suitability for in vivo administration.
合成方法
The synthesis of N-(4-hydroxypentan-2-yl)-5-methyloxolane-3-carboxamide involves several steps, starting from commercially available starting materials. The first step involves the protection of the hydroxyl group of 5-methyloxolane-3-carboxylic acid with a tert-butyldimethylsilyl (TBDMS) group. The protected acid is then coupled with 4-hydroxypentan-2-ylamine in the presence of a coupling reagent such as N,N'-carbonyldiimidazole (CDI) to form the amide bond. The TBDMS group is then removed using tetra-n-butylammonium fluoride (TBAF) to yield the final product, N-(4-hydroxypentan-2-yl)-5-methyloxolane-3-carboxamide.
科学研究应用
N-(4-hydroxypentan-2-yl)-5-methyloxolane-3-carboxamide has been extensively studied for its potential therapeutic applications in the treatment of various types of cancer. It has been shown to inhibit the activity of the ALK and MET tyrosine kinases, which are known to be involved in the development and progression of cancer. In preclinical studies, N-(4-hydroxypentan-2-yl)-5-methyloxolane-3-carboxamide has demonstrated potent antitumor activity in various cancer cell lines, including NSCLC and neuroblastoma.
属性
IUPAC Name |
N-(4-hydroxypentan-2-yl)-5-methyloxolane-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3/c1-7(4-8(2)13)12-11(14)10-5-9(3)15-6-10/h7-10,13H,4-6H2,1-3H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQWXYNSTNGNLRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CO1)C(=O)NC(C)CC(C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(2,4-Dimethylpyrrolidin-1-yl)sulfonyl]benzene-1-sulfonyl fluoride](/img/structure/B6645699.png)
![[2-Aminoethyl(2,2,2-trifluoroethylsulfamoyl)amino]methylbenzene](/img/structure/B6645709.png)
![6-[3-(2-Aminoethyl)pyrrolidin-1-yl]pyridine-3-carboxamide](/img/structure/B6645710.png)
![4-[2-(Methylsulfamoylamino)ethyl]benzoic acid](/img/structure/B6645718.png)

![N-[(3-methyloxetan-3-yl)methyl]spiro[4.5]decan-8-amine](/img/structure/B6645735.png)
![3-[1-(5-Methylfuran-3-carbonyl)piperidin-3-yl]propanoic acid](/img/structure/B6645743.png)

![2-Methyl-2-[4-[(5-methylfuran-3-carbonyl)amino]phenyl]propanoic acid](/img/structure/B6645752.png)
![2-[1-(5-Methylfuran-3-carbonyl)pyrrolidin-2-yl]acetic acid](/img/structure/B6645760.png)


![N-[1-(2-fluorophenyl)propan-2-yl]but-3-yn-1-amine](/img/structure/B6645789.png)
![3-[(3-Bromo-5-chloropyridin-2-yl)-methylamino]propanenitrile](/img/structure/B6645791.png)